1,4-Phenylenediamine-d4

Beschreibung

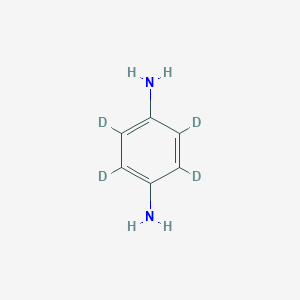

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583890 | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-83-5 | |

| Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Phenylenediamine D4

Deuteration via Hydrogen/Deuterium (B1214612) Exchange Reactions

Hydrogen/deuterium (H/D) exchange reactions represent a direct approach to introduce deuterium into the aromatic ring of 1,4-phenylenediamine. This method relies on the reversible exchange of hydrogen atoms for deuterium atoms from a deuterium source, typically heavy water (D₂O), often facilitated by a catalyst.

Catalytic Systems for Aromatic Amine Deuteration

Various catalytic systems have been developed for the deuteration of aromatic amines, which can be broadly categorized into metal-based and acid-based catalysts.

Metal-Based Catalysts: Platinum (Pt) and palladium (Pd) supported on carbon (Pt/C and Pd/C) are commonly employed heterogeneous catalysts for H/D exchange reactions. These catalysts facilitate the exchange process by activating the C-H bonds of the aromatic ring. The general mechanism involves the oxidative addition of the C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. Microwave irradiation has been shown to accelerate these metal-catalyzed H/D exchange reactions.

Acid-Based Catalysts: Deuterated acids serve as both a catalyst and a deuterium source for the electrophilic aromatic substitution reaction. Strong acids like deuterated sulfuric acid (D₂SO₄) and deuterated trifluoroacetic acid (CF₃COOD) can protonate the aromatic ring, making it more susceptible to electrophilic attack by a deuteron (D⁺). A highly effective and simple method for the regioselective deuteration of anilines has been reported using concentrated hydrochloric acid (HCl) in D₂O. This method offers a cost-effective and operationally straightforward approach.

A summary of catalytic systems used for the deuteration of aromatic amines is presented in the table below.

| Catalyst System | Deuterium Source | General Conditions | Reference |

| Pt/C | D₂O | Elevated temperatures, optional microwave irradiation | General knowledge on H/D exchange |

| Pd/C | D₂O | Elevated temperatures, optional microwave irradiation | nih.gov |

| D₂SO₄ | D₂SO₄ | Not specified | General knowledge on acid-catalyzed deuteration |

| CF₃COOD | CF₃COOD | Not specified | General knowledge on acid-catalyzed deuteration |

| HCl | D₂O | Not specified | Method for regioselective deuteration of anilines |

Optimization of Deuteration Efficiency and Selectivity

The efficiency and selectivity of deuteration are influenced by several factors, including the choice of catalyst, reaction temperature, reaction time, and the ratio of the substrate to the deuterium source. For metal-catalyzed reactions, the catalyst loading and the nature of the support can also play a crucial role. In acid-catalyzed reactions, the concentration and strength of the acid are key parameters to control.

Optimizing these parameters is essential to maximize the incorporation of deuterium and to control the position of deuteration on the aromatic ring. For instance, in the HCl/D₂O system for anilines, the concentration of the acid and the reaction temperature can be tuned to achieve the desired level of deuteration.

Regioselective Deuteration Strategies

The amino groups in 1,4-phenylenediamine are ortho-, para-directing, meaning that electrophilic substitution, including deuteration, is favored at the positions ortho to the amino groups (positions 2, 3, 5, and 6). Acid-catalyzed H/D exchange on anilines has been shown to be regioselective, with deuterium incorporation occurring primarily at the ortho and para positions. Given that the para position in 1,4-phenylenediamine is already substituted, deuteration is expected to occur at the four equivalent ortho positions. The use of specific directing groups or tailored catalysts can, in some cases, offer a higher degree of regiocontrol, although this is less critical for a symmetrical molecule like 1,4-phenylenediamine where all aromatic protons are chemically equivalent.

Synthesis through Deuterated Precursors

An alternative to direct deuteration is the synthesis of 1,4-Phenylenediamine-d4 from precursors that already contain deuterium in the aromatic ring. This method can offer higher and more specific deuterium incorporation, as the isotopic labeling is introduced at an earlier stage of the synthesis.

Two potential routes for the synthesis of this compound from deuterated precursors are outlined below.

Route 1: From 1,4-Dichlorobenzene-d4

This synthesis would involve the amination of 1,4-dichlorobenzene-d4. The reaction of 1,4-dichlorobenzene with ammonia, typically in the presence of a copper catalyst and at elevated temperatures and pressures, can yield 1,4-phenylenediamine. stackexchange.com By starting with 1,4-dichlorobenzene-d4, the resulting 1,4-phenylenediamine would be fully deuterated on the aromatic ring.

Route 2: From 1,4-Dinitrobenzene-d4

Another plausible route involves the reduction of 1,4-dinitrobenzene-d4. The nitration of deuterated benzene (B151609) can produce 1,4-dinitrobenzene-d4, which can then be reduced to this compound. Common reducing agents for this transformation include iron, tin, or catalytic hydrogenation.

A comparison of these synthetic routes is provided in the table below.

| Precursor | Key Reaction | Potential Advantages | Potential Challenges |

| 1,4-Dichlorobenzene-d4 | Amination | Direct introduction of amino groups. | Requires high temperature and pressure; catalyst may be needed. stackexchange.com |

| 1,4-Dinitrobenzene-d4 | Reduction | Well-established reduction methods. | Nitration of deuterated benzene may produce isomer mixtures. |

Table of Compounds

Advanced Spectroscopic and Analytical Characterization of 1,4 Phenylenediamine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. In the case of isotopically labeled compounds like 1,4-Phenylenediamine-d4, specific NMR techniques are utilized to provide detailed information about the incorporation and location of deuterium (B1214612) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for analyzing the extent of deuterium incorporation in a molecule. In a ¹H NMR spectrum, signals arise from hydrogen nuclei (protons). When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. studymind.co.uk

For this compound, the deuterium atoms replace the hydrogen atoms on the aromatic ring. The ¹H NMR spectrum of the non-deuterated parent compound, 1,4-Phenylenediamine, typically shows a singlet for the four equivalent aromatic protons. chemicalbook.com In the spectrum of this compound, the intensity of this aromatic signal is expected to be dramatically diminished. The degree of signal reduction allows for a quantitative estimation of deuterium incorporation. Any residual signal in the aromatic region indicates the presence of incompletely deuterated species. The protons of the two amine (-NH₂) groups will still be present and would typically appear as a broad singlet.

Table 1: Comparative ¹H NMR Data for 1,4-Phenylenediamine and this compound

| Protons | Expected Chemical Shift (δ) ppm (Parent Compound) | Expected Observation in this compound |

|---|---|---|

| Aromatic (Ar-H) | ~6.6 | Significantly reduced signal intensity |

| Amine (-NH₂) | ~3.3 | Broad singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to confirm the carbon framework of a molecule. uoi.gr Since the ¹²C isotope is not NMR-active, the technique detects the naturally occurring ¹³C isotope (1.1% abundance). wikipedia.orghw.ac.uk In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, providing a count of non-equivalent carbons. wikipedia.org

For 1,4-Phenylenediamine, the symmetry of the molecule results in two distinct signals in the ¹³C NMR spectrum: one for the two carbons bonded to the amine groups (C1, C4) and another for the other four carbons of the aromatic ring (C2, C3, C5, C6). chemicalbook.com The introduction of deuterium atoms in this compound affects the attached carbons in two ways: the multiplicity of the signal and its chemical shift. The C-D coupling splits the carbon signal into a multiplet (typically a triplet for a C-D bond), and the deuterium atom causes a slight upfield shift (isotope effect). oregonstate.edu This confirms that the deuteration has occurred on the aromatic ring, as intended, without altering the fundamental carbon skeleton.

Table 2: Comparative ¹³C NMR Data for 1,4-Phenylenediamine and this compound

| Carbon Atoms | Expected Chemical Shift (δ) ppm (Parent Compound) | Expected Observation in this compound |

|---|---|---|

| C1, C4 (C-N) | ~138 | Upfield shifted, triplet multiplicity due to C-D coupling |

| C2, C3, C5, C6 (C-H) | ~117 | Upfield shifted, triplet multiplicity due to C-D coupling |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, making it a definitive technique for verifying the specific sites of isotopic labeling. sigmaaldrich.com While less sensitive than ¹H NMR, ²H NMR provides a clean spectrum where each signal corresponds to a chemically distinct deuterium atom. sigmaaldrich.com

In the ²H NMR spectrum of this compound, a single signal is expected in the aromatic region. The chemical shift of this signal would correspond to the position of the aromatic protons in the ¹H NMR spectrum of the unlabeled compound. The presence of this single peak confirms that all four deuterium atoms are chemically equivalent and are located on the aromatic ring. This technique is particularly useful for distinguishing between different deuterated isotopomers if multiple labeling sites were possible. sigmaaldrich.com

Table 3: Expected ²H NMR Data for this compound

| Deuterium Atoms | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-D) | ~6.6 | Singlet |

Note: The chemical shift in ²H NMR is analogous to the corresponding proton in ¹H NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and isotopic composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between ions of very similar masses. researchgate.net This capability is essential for determining the isotopic purity of labeled compounds. almacgroup.com

For this compound, HRMS can resolve the molecular ion peaks corresponding to the fully deuterated species (d4) and any incompletely deuterated (d0, d1, d2, d3) or unlabeled impurities. researchgate.net By comparing the relative intensities of these peaks, the isotopic enrichment can be accurately calculated. The high mass accuracy of HRMS confirms that the observed mass corresponds to the correct elemental formula (C₆H₄D₄N₂).

Table 4: Theoretical and Observed Masses for this compound Isotopologues

| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| d0 (unlabeled) | C₆H₈N₂ | 108.0688 |

| d1 | C₆H₇DN₂ | 109.0750 |

| d2 | C₆H₆D₂N₂ | 110.0813 |

| d3 | C₆H₅D₃N₂ | 111.0876 |

| d4 (fully labeled) | C₆H₄D₄N₂ | 112.0938 |

Note: The relative abundance of these peaks in an HRMS spectrum is used to calculate the isotopic purity.

Matrix-Assisted Laser Desorption/Ionization Quadrupole Time-of-Flight (MALDI-Q-TOF) Mass Spectrometry is another powerful technique for analyzing molecules. MALDI is a soft ionization technique that is well-suited for a variety of compounds. When coupled with a Q-TOF analyzer, it provides high sensitivity and mass accuracy.

Isotope Dilution Mass Spectrometry in Quantification Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The methodology involves the use of an isotopically labeled version of the analyte as an internal standard. This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 1,4-phenylenediamine (PPD), due to its chemical and physical properties being nearly identical to the analyte, while its mass is distinctly different. This allows for the correction of sample matrix effects and variations during sample preparation and instrumental analysis. scienceopen.com

In practice, a known quantity of this compound is added to a sample containing an unknown amount of PPD. The sample is then processed and analyzed by a mass spectrometry-based method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer separately measures the signal intensities of the analyte (PPD) and the isotopically labeled internal standard (this compound). The ratio of these signals is then used to calculate the exact concentration of PPD in the original sample.

One validated method for the determination of PPD in cosmetic products utilizes 1,4-Phenylenediamine-2,3,5,6-d4 as an internal standard for GC-MS analysis with selected ion monitoring (SIM). nih.gov This approach demonstrated excellent linearity and sensitivity, effectively quantifying PPD in complex matrices like henna tattoo products. nih.gov The use of the deuterated standard corrects for potential loss during the extraction procedure and any matrix-induced signal suppression or enhancement. nih.gov

Similarly, LC-MS/MS methods have been developed for the sensitive determination of PPD and its metabolites in biological samples such as blood and urine. nih.govnih.gov While some of these studies have used other compounds as internal standards, the principles of isotope dilution with this compound are directly applicable to enhance the accuracy and reliability of these crucial bioanalytical methods. nih.govnih.govsigmaaldrich.com

| Technique | Internal Standard | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| GC/MS-SIM | 1,4-Phenylenediamine-2,3,5,6-d4 | Cosmetic Products | 1.0 - 1275 µg/mL | 1.0 µg/mL | 0.10 µg/mL | nih.gov |

| LC-MS/MS | Acetanilide | Human Blood | 10 - 2000 ng/mL | Not Reported | Not Reported | nih.gov |

| LC-MS/MS | Not Specified | Human Urine | 5 - 2000 ng/mL | 5 ng/mL | Not Reported | nih.gov |

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. The substitution of hydrogen with deuterium in this compound results in predictable shifts in its infrared spectrum, primarily affecting the vibrational frequencies of the bonds involving the deuterium atoms.

The most significant changes are observed in the stretching and bending vibrations of the aromatic C-D bonds compared to the C-H bonds in the unlabeled compound. According to the principles of vibrational spectroscopy, the frequency of a vibration is proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of the C-D bond is greater than that of the C-H bond. This leads to a noticeable decrease in the frequency of C-D vibrations.

For 1,4-phenylenediamine, the aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. In this compound, these bands are expected to shift to a lower wavenumber, approximately in the 2300-2200 cm⁻¹ range. Similarly, the C-H in-plane and out-of-plane bending vibrations, which occur at lower frequencies in the fingerprint region for PPD, will also shift to lower wavenumbers upon deuteration. nih.gov The N-H stretching vibrations of the amine groups, typically observed as two bands in the 3500-3300 cm⁻¹ region, remain unaffected as the deuterium substitution is on the aromatic ring. nih.govust.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 1,4-Phenylenediamine (C-H) | Predicted Wavenumber (cm⁻¹) for this compound (C-D) |

|---|---|---|

| Aromatic C-H/C-D Stretch | ~3050 | ~2250 |

| N-H Stretch (Asymmetric & Symmetric) | ~3450 - 3350 | ~3450 - 3350 (Unaffected) |

| Aromatic C=C Stretch | ~1620 - 1510 | ~1620 - 1510 (Minor Shift) |

| C-N Stretch | ~1270 | ~1270 (Minor Shift) |

| Aromatic C-H/C-D Out-of-Plane Bend | ~830 | Lower than 830 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 1,4-phenylenediamine, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of 1,4-phenylenediamine in an acidic mobile phase shows distinct absorption maxima (λmax). sielc.com These peaks are characteristic of the π → π* transitions of the substituted benzene (B151609) ring. The introduction of deuterium atoms onto the aromatic ring in this compound generally has a negligible effect on the electronic transitions. reddit.com The energies of the molecular orbitals involved are primarily determined by the electronic structure of the molecule, which is not significantly altered by the change in nuclear mass from hydrogen to deuterium. Therefore, the UV-Vis spectrum of this compound is expected to be virtually identical to that of its non-deuterated counterpart.

| Absorption Maxima (λmax) | Associated Electronic Transition |

|---|---|

| 198 nm | π → π |

| 236 nm | π → π |

| 284 nm | π → π* |

Mechanistic Investigations and Kinetic Isotope Effect Studies Utilizing 1,4 Phenylenediamine D4

Elucidation of Reaction Pathways and Intermediates

The substitution of hydrogen with deuterium (B1214612) in 1,4-Phenylenediamine-d4 provides a powerful tool for tracing the fate of specific atoms during a chemical reaction, thereby helping to elucidate complex reaction pathways and identify transient intermediates.

Hydrogen Atom Abstraction Processes

In reactions involving hydrogen atom abstraction, the use of this compound would be instrumental. By monitoring the products for the presence and position of deuterium, chemists could determine the specific sites from which hydrogen (or deuterium) atoms are abstracted. This is crucial for understanding the regioselectivity of radical reactions. For instance, if a radical species were to abstract a deuterium atom from the aromatic ring of this compound, the resulting deuterated species and the newly formed phenylenediamine-derived radical could be identified using techniques like mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy. While general studies on hydrogen atom abstraction by radical cations exist, specific data from experiments using this compound is not presently available.

Mechanistic Studies in Oxidative Reactions

The oxidation of p-phenylenediamine (B122844) is a complex process that can lead to a variety of products, including dimers, oligomers, and polymers. The use of this compound would offer significant insights into the mechanisms of these oxidative reactions. For example, in the formation of dimers, tracking the deuterium labels could distinguish between different proposed coupling mechanisms. If deuterium is lost from the amine groups or the aromatic ring, it would provide evidence for the involvement of these specific C-H or N-H bonds in the reaction mechanism. The electrochemical oxidation of phenylenediamines has been studied, indicating the formation of semiquinonediimine radical cations as key intermediates. However, these studies have not employed deuterated analogues to probe the finer details of the reaction steps.

Determination of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD).

Primary and Secondary Deuterium Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For reactions involving the cleavage of a C-H or N-H bond in 1,4-phenylenediamine, a significant primary KIE (typically kH/kD > 2) would be expected if this bond-breaking event is rate-limiting.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. For example, a change in the hybridization of the carbon atoms of the benzene (B151609) ring in the transition state could be probed by measuring the secondary KIE using this compound.

Despite the theoretical potential, no published studies were found that report experimentally determined primary or secondary deuterium isotope effects for reactions involving this compound.

Deuterium Labeling in Polymerization Mechanism Studies

Deuterium labeling is a valuable technique for investigating the mechanisms of polymerization. In the case of the polymerization of p-phenylenediamine, using this compound as a monomer could help to elucidate the propagation mechanism. For example, by analyzing the resulting polymer using techniques such as NMR spectroscopy and mass spectrometry, it would be possible to determine how the monomer units are linked together and whether any deuterium atoms are lost or rearranged during the polymerization process. This information would be critical for distinguishing between different proposed polymerization pathways, such as those involving head-to-tail or head-to-head coupling. Studies on the synthesis and characterization of poly(p-phenylenediamine) have been conducted, but the use of deuterium-labeled monomers to probe the reaction mechanism has not been reported.

Insights into Initiation and Propagation Steps

The initiation and propagation steps are fundamental to the formation of a polymer chain. In the context of the polymerization of 1,4-Phenylenediamine, which can proceed via chemical or electrochemical oxidation, the initial steps involve the formation of radical cations. These reactive species then couple and propagate to form the polymer. The use of this compound, where the hydrogen atoms on the aromatic ring are replaced by deuterium, can help to probe the mechanism of these crucial steps.

If the abstraction of a ring hydrogen (or deuterium) is involved in the rate-determining step of either initiation or propagation, a primary kinetic isotope effect would be observed. For instance, in a proposed mechanism where a C-H bond is broken during the coupling of two monomer units, the rate of polymerization for this compound would be significantly slower than that for the non-deuterated compound. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can provide information about the symmetry of the transition state.

Conversely, if no significant KIE is observed, it would suggest that the C-H bonds on the aromatic ring are not broken in the rate-determining step. This might point towards a mechanism where the rate is limited by electron transfer or the coupling of radical species where the C-H bonds remain intact.

Below is a hypothetical data table illustrating the potential kinetic isotope effects observed during the oxidative polymerization of 1,4-Phenylenediamine and its deuterated counterpart, which could be used to infer mechanistic details.

| Reaction Step | Rate Constant (1,4-Phenylenediamine) | Rate Constant (this compound) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Initiation | kH_init | kD_init | A value significantly greater than 1 would suggest C-H bond cleavage is rate-determining in the initiation step. | |

| Propagation | kH_prop | kD_prop | A value close to 1 would indicate that C-H bond cleavage is not involved in the rate-determining propagation step. |

Stereochemical Aspects of Polymerization

The stereochemistry of a polymer, which refers to the spatial arrangement of its atoms, can have a profound impact on its physical and chemical properties. While 1,4-Phenylenediamine itself is achiral, the resulting polymer chain can adopt different conformations and packing arrangements. The use of this compound can be a subtle probe for stereochemical effects during polymerization.

Deuterium substitution can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, albeit weakly. In the solid state or in concentrated solutions, these subtle differences could potentially influence the packing of polymer chains and the resulting morphology of the material. For instance, the slightly different vibrational modes of C-D versus C-H bonds could affect the lattice energy of the polymer crystal, potentially leading to differences in crystallinity or melting point.

Furthermore, in cases where the polymerization is templated or occurs in a chiral environment, the isotopic labeling could be used in conjunction with techniques like solid-state NMR or circular dichroism to probe the local environment of the monomer units as they add to the growing chain. While a direct influence on the primary stereochemistry (e.g., tacticity) is not expected for this monomer, the secondary effects on chain conformation and packing could be investigated.

The following table presents hypothetical data on the physical properties of polymers synthesized from 1,4-Phenylenediamine and this compound, which could suggest subtle stereochemical or morphological differences.

| Property | Poly(1,4-Phenylenediamine) | Poly(this compound) | Potential Interpretation |

|---|---|---|---|

| Degree of Crystallinity (%) | 65 | 68 | Slight increase may suggest altered intermolecular interactions favoring more ordered packing in the deuterated polymer. |

| Melting Temperature (°C) | 320 | 322 | A small increase could be related to differences in lattice vibrational modes and crystal packing energy. |

| Chain Packing Distance (Å) | 4.5 | 4.48 | Minor changes in interchain distances could be probed by techniques like X-ray diffraction. |

Applications of 1,4 Phenylenediamine D4 in Materials Science and Optoelectronics

Deuterated Aromatic Diamines in Polymer Synthesis

The use of deuterated aromatic diamines, such as 1,4-Phenylenediamine-d4, offers precise control over the synthesis of polymers with tailored properties. The isotopic substitution of hydrogen with deuterium (B1214612) allows for the fine-tuning of polymerization processes and the creation of polymers with unique characteristics.

Controlled Polymerization of Deuterated Monomers

While specific studies detailing the controlled polymerization of this compound are not extensively documented in publicly available literature, the principles of controlled polymerization can be applied to this deuterated monomer. Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity. The presence of deuterium is not expected to interfere with the fundamental mechanisms of these controlled radical polymerization techniques. The ability to create polymers with precise architectures is crucial for their application in advanced technologies where predictable and reproducible material properties are paramount.

Synthesis of Deuterated Polybenzoxazines and Related Polymers

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption. The synthesis of deuterated polybenzoxazines, which could be achieved by utilizing this compound as a diamine monomer, is of significant interest for probing the curing mechanism and the final network structure using neutron scattering techniques.

The general synthesis of polybenzoxazines involves the reaction of a phenol, a primary amine, and formaldehyde. By substituting conventional 1,4-phenylenediamine with its deuterated counterpart, researchers can create a polymer network where specific segments are "labeled" for neutron scattering analysis. This allows for a detailed investigation of the molecular-level changes that occur during the ring-opening polymerization of the benzoxazine monomer and the subsequent cross-linking process.

Neutron Reflectometry Studies

Neutron reflectometry is a powerful, non-destructive technique for characterizing the structure of thin films and interfaces at the angstrom scale. The significant difference in the neutron scattering length between hydrogen and deuterium makes isotopic labeling with compounds like this compound particularly valuable for these studies.

Contrast Variation for Structural Analysis of Thin Films

The principle of contrast variation in neutron reflectometry relies on the ability to manipulate the neutron scattering length density (SLD) of different components within a system. By selectively deuterating specific layers or components of a thin film using monomers like this compound, it is possible to make certain parts of the structure "visible" or "invisible" to neutrons.

This technique allows for the precise determination of film thickness, roughness, and the distribution of different components within the film. For example, in a multilayer polymer film, deuterating one of the polymer layers provides a high-contrast interface, enabling accurate measurement of its thickness and the extent of interdiffusion between the layers.

| Parameter | Description | Typical Values |

| Scattering Length Density (SLD) | A measure of the neutron scattering power of a material. | 1-7 x 10⁻⁶ Å⁻² |

| Film Thickness | The vertical dimension of the thin film. | 1 nm - 500 nm |

| Interfacial Roughness | A measure of the deviation from a perfectly smooth interface. | 0.1 nm - 5 nm |

Interfacial Studies in Polymer Blends and Multilayers

Understanding the behavior of polymers at interfaces is crucial for the performance of polymer blends, composites, and multilayered devices. Neutron reflectometry, in conjunction with isotopic labeling using this compound, provides a unique tool for studying these interfaces.

In polymer blends, selectively deuterating one of the polymer components allows for the direct measurement of the interfacial width between the two phases. This information is critical for understanding the miscibility and adhesion between the polymers. Similarly, in multilayer systems, the diffusion of polymer chains across an interface can be monitored with high precision by tracking the movement of the deuterated segments.

| System | Information Gained from Neutron Reflectometry |

| Polymer Blends | Interfacial width, degree of mixing, phase separation kinetics. |

| Multilayer Films | Layer thickness, interfacial roughness, interdiffusion profiles. |

| Polymer Brushes | Grafting density, brush height, solvent penetration. |

Development of Advanced Functional Materials

The insights gained from studies utilizing this compound are instrumental in the rational design of advanced functional materials with tailored properties for specific applications, particularly in the field of optoelectronics.

The substitution of hydrogen with deuterium can subtly influence the electronic and vibrational properties of organic materials. While the electronic effects are generally small, changes in vibrational modes due to the heavier deuterium atom can impact non-radiative decay pathways in optoelectronic devices, potentially leading to improved device efficiency and stability.

Polymers derived from 1,4-phenylenediamine are known to possess interesting electrical and optical properties. The synthesis of their deuterated analogues using this compound allows for a more detailed investigation of structure-property relationships. For instance, in organic light-emitting diodes (OLEDs), understanding the morphology of the emissive layer is critical for device performance. Neutron scattering studies on thin films of deuterated conjugated polymers can provide valuable information on molecular packing and orientation, which directly influence charge transport and light emission.

Furthermore, the enhanced stability of C-D bonds compared to C-H bonds can lead to improved device longevity by mitigating degradation pathways involving bond cleavage. While more research is needed to fully exploit these isotopic effects, the use of this compound and other deuterated monomers is a promising strategy for the development of next-generation optoelectronic materials.

Non-Linear Optical (NLO) Properties of this compound Derivatives

The exploration of organic molecules for non-linear optical (NLO) applications has been a burgeoning field of research, driven by the promise of developing advanced photonic and optoelectronic devices. Among the plethora of organic chromophores, derivatives of 1,4-phenylenediamine have garnered significant attention due to their inherent donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures, which are conducive to large second- and third-order optical nonlinearities. The deuterated analogue, this compound, serves as a unique building block for creating novel NLO materials. The substitution of hydrogen with deuterium can subtly influence the vibrational modes and photostability of the molecule without significantly altering its fundamental electronic properties, making it an intriguing candidate for high-performance NLO applications.

Recent studies on novel 1,4-phenylenediamine-based chromophores have demonstrated their potential as promising candidates for NLO materials. rsc.orgnih.gov For instance, a series of Schiff base derivatives of 1,4-phenylenediamine have been synthesized and their NLO properties investigated through both theoretical and experimental approaches. rsc.orgnih.gov These studies reveal that the strategic design of molecules with an A-π-A configuration, where 'A' represents an acceptor group and 'π' represents the conjugated phenylenediamine bridge, can lead to significant NLO responses. rsc.orgnih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of these molecules. Key parameters such as the total dipole moment (μ_tot), the first hyperpolarizability (β_tot), and the second hyperpolarizability (γ_tot) are calculated to quantify the NLO response. For a series of 1,4-phenylenediamine-based chromophores, it was found that specific derivatives exhibited exceptionally high nonlinear behavior. rsc.orgnih.gov

| Compound | μ_tot (D) | β_tot (x 10⁻³⁰ esu) | γ_tot (x 10⁻³⁴ esu) |

|---|---|---|---|

| Derivative 3a | - | - | - |

| Derivative 3b | - | - | - |

| Derivative 3c | 4.79 | 8.00 | 8.13 |

The significant NLO properties of these derivatives underscore the potential of the 1,4-phenylenediamine core in designing advanced NLO materials. rsc.orgnih.gov The incorporation of deuterium in the form of this compound is anticipated to further enhance certain properties, such as photostability, which is a critical factor for the longevity and performance of optoelectronic devices.

Structure-Property Relationships in Optoelectronic Devices

The performance of optoelectronic devices is intrinsically linked to the molecular structure of the organic materials employed. In the context of this compound derivatives, understanding the relationship between their structure and their optical and electronic properties is paramount for designing efficient devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).

A key strategy in the design of high-performance organic semiconductors is the "donor-acceptor" (D-A) or "push-pull" approach. researchgate.netdntb.gov.ua This involves connecting electron-donating and electron-accepting moieties through a π-conjugated bridge. The 1,4-phenylenediamine unit, with its electron-rich amino groups, can act as an effective electron donor. By coupling it with suitable electron-accepting groups, it is possible to tailor the electronic energy levels of the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter that determines the optical and electronic properties of the material. nih.gov For instance, in a study of 1,4-phenylenediamine-based chromophores, it was observed that the band gap could be tuned by modifying the acceptor groups attached to the central phenylenediamine core. nih.gov A narrower band gap is often desirable for applications in OPVs, as it allows for the absorption of a broader range of the solar spectrum.

Frontier Molecular Orbital (FMO) analysis is a powerful tool for understanding the electronic properties of these molecules. rsc.orgnih.gov The FMO findings for a series of 1,4-phenylenediamine derivatives revealed that a specific derivative, 3c, possessed the narrowest band gap of 4.129 eV. nih.gov This was corroborated by global reactivity descriptors, which showed a minimum hardness of 2.065 eV for the same compound, indicating its higher reactivity and potential for efficient charge transfer. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Derivative 3a | - | - | - |

| Derivative 3b | - | - | - |

| Derivative 3c | - | - | 4.129 |

The ability to tune the band gap and other electronic properties through synthetic modifications is a significant advantage of organic materials. researchgate.netdntb.gov.ua The use of this compound as a building block offers the potential to create a new generation of organic semiconductors with enhanced stability and performance for a wide range of optoelectronic applications.

Environmental Research Applications of 1,4 Phenylenediamine D4

Tracing Environmental Degradation Pathways of Aromatic Amines

The introduction of deuterium (B1214612) atoms into the molecular structure of 1,4-Phenylenediamine creates a heavier, yet chemically similar, version of the parent compound. This isotopic labeling is instrumental in distinguishing the compound from its naturally occurring, non-deuterated counterparts in complex environmental matrices. In environmental studies, 1,4-Phenylenediamine-d4 is often used as an internal standard or a surrogate to accurately quantify the presence and concentration of PPD and related aromatic amines in samples such as water, soil, and sediment.

The primary advantage of using a deuterated standard lies in its ability to mimic the behavior of the target analyte during sample extraction, cleanup, and analysis, thereby correcting for any losses that may occur during these processes. This ensures more accurate and reliable quantification of the pollutant, which is crucial for assessing the extent of environmental contamination.

Oxidative and Photolytic Transformation Mechanisms in Aqueous Media

Aromatic amines like PPD are known to undergo transformation in the environment through oxidative and photolytic processes, particularly in aqueous media. core.ac.uk These reactions can lead to the formation of a variety of transformation products, some of which may be more toxic than the parent compound. nih.gov

Photolytic Transformation: Sunlight can also induce the degradation of PPD in the aquatic environment. core.ac.uknih.gov Photolysis can occur through direct absorption of light by the PPD molecule or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen. nih.gov Studies on other p-phenylenediamine (B122844) derivatives have shown that photolysis plays a significant role in their environmental fate. nih.gov By using this compound, scientists can precisely follow the photolytic degradation process and identify the resulting deuterated photoproducts, providing a clearer picture of the transformation mechanisms under environmentally relevant conditions.

Formation of Persistent Degradants and Environmental Adducts

A significant concern with the environmental degradation of aromatic amines is the potential formation of persistent and toxic degradants. For instance, the oxidation of PPD can lead to the formation of Bandrowski's Base, a known sensitizer. core.ac.uk Furthermore, reactive intermediates formed during degradation can bind to natural organic matter, sediments, or even biological macromolecules, forming environmental adducts.

The use of this compound is critical in identifying and quantifying these persistent degradants and adducts. By tracking the deuterium label, researchers can distinguish the transformation products originating from the target pollutant from the complex background of environmental samples. This allows for a more accurate assessment of the long-term environmental risks associated with the parent compound.

Biodegradation Studies Using Deuterated Analogs

Biodegradation is a key process that determines the ultimate fate of many organic pollutants in the environment. nih.gov The use of deuterated analogs like this compound provides a powerful tool for studying the microbial degradation of aromatic amines.

In a typical biodegradation study, a microbial culture or an environmental sample (e.g., soil or activated sludge) is spiked with the deuterated compound. Over time, samples are collected and analyzed to monitor the disappearance of the parent compound and the appearance of degradation products. The deuterium label allows for the unambiguous identification of metabolites derived from the target compound, even at very low concentrations.

While specific biodegradation studies utilizing this compound are not extensively documented in publicly available literature, the general methodology is well-established. For example, studies on other p-phenylenediamine derivatives have been conducted to understand their aerobic microbial degradation. nih.gov These studies have identified various transformation products and determined degradation half-lives. nih.gov The application of this compound in similar studies would provide more precise data on the biodegradation pathways and rates of this specific aromatic amine.

Toxicological and Metabolic Pathway Elucidation Using Isotopic Labeling

Tracing Biotransformation and Metabolism of 1,4-Phenylenediamine

Isotopic labeling with 1,4-Phenylenediamine-d4 allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is crucial for understanding its biotransformation and identifying the enzymes and pathways involved.

Identification of Deuterated Metabolites in Biological Systems

Studies utilizing isotopically labeled analogs of p-Phenylenediamine (B122844) (PPD), such as 13C-PPD, have been instrumental in identifying its metabolic products in biological systems like reconstructed human epidermis (RHE). acs.org When this compound is introduced into such systems, its deuterated metabolites can be readily distinguished from endogenous molecules by mass spectrometry. The primary metabolites identified are the monoacetylated (MAPPD) and diacetylated (DAPPD) derivatives of PPD. acs.org The detection of these deuterated forms confirms the metabolic pathway and allows for their quantification in various tissues and fluids.

Table 1: Deuterated Metabolites of this compound

| Parent Compound | Metabolite Name | Abbreviation |

| This compound | N-acetyl-p-phenylenediamine-d4 | MAPPD-d4 |

| This compound | N,N'-diacetyl-p-phenylenediamine-d4 | DAPPD-d4 |

Investigation of Enzymatic Pathways and Deuterium (B1214612) Retention

The identification of acetylated metabolites strongly points to the involvement of N-acetyltransferase (NAT) enzymes in the metabolism of 1,4-Phenylenediamine. acs.org By using this compound, the retention of the deuterium label on the aromatic ring of the metabolites confirms that the core structure of the molecule remains intact during this biotransformation process. The rate of formation of deuterated MAPPD and DAPPD can be measured over time to determine the kinetics of the NAT-catalyzed reactions. Furthermore, under oxidative conditions, deuterated PPD can form adducts with nucleophilic residues, such as cysteine, in proteins. acs.org Tracking the deuterium label helps to identify these protein adducts, providing insights into the mechanisms of skin sensitization and other toxic effects.

Bioavailability and Distribution Studies

Bioavailability refers to the proportion of an administered substance that enters the systemic circulation. nih.gov Isotopic labeling with this compound is a key tool for accurately determining its bioavailability. By administering a known dose of the deuterated compound and measuring its concentration and the concentration of its deuterated metabolites in blood, urine, and tissues over time, researchers can construct a comprehensive pharmacokinetic profile. This data is essential for assessing the extent of absorption through different routes of exposure, such as dermal contact or ingestion, and understanding its distribution and accumulation in various organs.

Mechanistic Insights into Cellular and Molecular Toxicity

1,4-Phenylenediamine is known to exert toxicity through various cellular and molecular mechanisms. The use of this compound can help to elucidate these pathways by enabling the precise tracking of the compound and its metabolites at the subcellular level.

Understanding Mechanisms of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Exposure to PPD has been associated with oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov It is hypothesized that the oxidation of PPD can generate radical cations and other reactive intermediates that contribute to ROS formation. nih.govnih.gov By using this compound, researchers can trace the uptake of the compound into cells and its subcellular localization. This allows for the investigation of whether the deuterated parent compound or its metabolites are responsible for inducing ROS production in specific organelles, such as the mitochondria.

Table 2: Potential Markers of Oxidative Stress Investigated with this compound

| Cellular Process | Marker |

| Lipid Peroxidation | Malondialdehyde (MDA) |

| Protein Oxidation | Carbonyl groups |

| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |

| Antioxidant Enzyme Activity | Superoxide dismutase (SOD), Catalase |

Elucidation of Interactions with Mitochondrial and Lysosomal Pathways

Studies have indicated that PPD can have adverse effects on mitochondria and lysosomes. nih.gov Mitochondrial dysfunction can lead to decreased ATP production and the release of pro-apoptotic factors, while lysosomal impairment can disrupt cellular waste clearance and autophagy. The interaction between mitochondria and lysosomes is critical for cellular health. nm.orgbiorxiv.orgfrontiersin.orgmdpi.com Using this compound, it is possible to track the accumulation of the compound or its deuterated metabolites within these organelles. This can help to determine if the observed toxicity is a direct result of the compound interacting with mitochondrial or lysosomal components, leading to membrane disruption, inhibition of enzymatic activity, or interference with inter-organelle communication. nm.orgfrontiersin.org

Molecular Mechanisms of Apoptosis and Cell Cycle Modulation

Due to the absence of studies on this compound, there is no data to present regarding its specific effects on:

Key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

The intrinsic or extrinsic pathways of apoptosis.

Cell cycle checkpoints (e.g., G1/S, G2/M).

The expression or activity of cyclins and cyclin-dependent kinases.

Consequently, no data tables or detailed research findings can be generated as requested.

Computational Chemistry and Theoretical Modeling of 1,4 Phenylenediamine D4 Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying aromatic systems like 1,4-Phenylenediamine-d4. DFT calculations are used to determine the electronic ground state of a molecule, from which a wide range of properties can be derived. While isotopic substitution does not alter the potential energy surface of a molecule, it does affect properties related to atomic mass, most notably the vibrational frequencies.

The electronic structure of this compound is, for all practical purposes, identical to that of its non-deuterated counterpart, 1,4-Phenylenediamine. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, does not significantly alter the distribution of electron density or the energies of the molecular orbitals, which are determined by nuclear charges and electron counts.

DFT calculations are employed to model this electronic structure and to identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties.

For 1,4-Phenylenediamine, the amino groups act as strong electron-donating groups, raising the energy of the HOMO and making the molecule susceptible to electrophilic attack and oxidation. DFT calculations can precisely quantify the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for 1,4-Phenylenediamine Calculated with DFT This table presents typical values obtained for the non-deuterated compound, which are expected to be nearly identical for the this compound isotopologue.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.1 | Highest energy orbital containing electrons; indicates regions of high electron density available for donation (primarily on the amino groups and aromatic ring). |

| LUMO | -0.8 | Lowest energy orbital without electrons; indicates regions susceptible to accepting electrons. |

| HOMO-LUMO Gap | 4.3 | The energy difference, related to the molecule's chemical reactivity and the energy of the lowest-lying electronic transition. |

Note: Values are illustrative and can vary depending on the DFT functional and basis set used.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the calculation of reaction energetics (enthalpies and Gibbs free energies) and the identification of transition state structures. A transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's activation barrier.

While the potential energy surface is isotope-independent, the vibrational energy of the molecule is not. Specifically, the zero-point vibrational energy (ZPVE), the minimum possible vibrational energy for a molecule, is lower for heavier isotopes. The C-D bond has a lower ZPVE than a C-H bond.

This difference in ZPVE affects the calculated activation energy (ΔE‡) and reaction energy (ΔErxn):

ΔE = ΔE_electronic + ΔZPVE

For a reaction involving this compound where the C-D bonds are not broken, the primary influence of deuteration is on the ZPVE of the reactant. If the vibrational modes involving these C-D bonds change significantly between the reactant and the transition state, this will lead to a secondary kinetic isotope effect (discussed in section 8.3). DFT calculations must include ZPVE corrections to accurately model the energetics of reactions involving deuterated species.

Table 2: Illustrative Example of ZPVE Correction on a Hypothetical Reaction Barrier This table demonstrates how the difference in ZPVE between C-H and C-D bonds would alter the calculated activation energy.

| Parameter | Reactant (R) | Transition State (TS) | Activation Energy (TS - R) |

| Electronic Energy (ΔE_electronic) | 0 kcal/mol | +20.0 kcal/mol | +20.0 kcal/mol |

| ZPVE Correction (Hypothetical C-H System) | +50.0 kcal/mol | +48.0 kcal/mol | -2.0 kcal/mol |

| Corrected Barrier (C-H System) | +18.0 kcal/mol | ||

| ZPVE Correction (Hypothetical C-D System) | +49.5 kcal/mol | +47.6 kcal/mol | -1.9 kcal/mol |

| Corrected Barrier (C-D System) | +18.1 kcal/mol |

Note: Values are hypothetical to illustrate the principle of ZPVE correction in modeling reaction energetics.

Molecular Dynamics Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and transport properties. An MD simulation calculates the trajectory of atoms over time by numerically solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field.

For a simulation of this compound, the standard force field parameters used for the non-deuterated molecule must be modified. Specifically, the atomic mass of the four deuterium atoms on the phenyl ring must be changed from that of hydrogen.

Table 3: Comparison of Atomic Masses in a Force Field for MD Simulation

| Atom Type | Standard Isotope | Mass (amu) | Deuterated Isotope | Mass (amu) |

| Aromatic Carbon | ¹²C | 12.011 | ¹²C | 12.011 |

| Amino Nitrogen | ¹⁴N | 14.007 | ¹⁴N | 14.007 |

| Amino Hydrogen | ¹H | 1.008 | ¹H | 1.008 |

| Aromatic Hydrogen | ¹H | 1.008 | ²H (Deuterium) | 2.014 |

Diffusion Coefficient: The rate at which the molecule moves through a solvent may be slightly reduced due to the increased mass.

Rotational Correlation Times: The time it takes for the molecule to reorient itself will be longer.

Vibrational Spectra: The calculated infrared spectrum from the simulation will show a shift of C-H stretching and bending modes to lower frequencies for the C-D modes.

Theoretical Calculation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is defined as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org The KIE is one of the most powerful tools for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step.

Theoretical calculation of the KIE is typically performed using information from DFT calculations. The method relies on transition state theory and statistical mechanics, where the rate constant is related to the partition functions of the reactant and the transition state. The key contributions to the KIE arise from differences in the ZPVE between the two isotopologues at the reactant and transition state geometries.

For this compound, the deuterium atoms are on the aromatic ring. In most reactions, these C-D bonds are not broken. This gives rise to a secondary kinetic isotope effect (SKIE), which is typically much smaller than a primary KIE. SKIEs arise from changes in the vibrational environment of the isotopic label between the reactant and the transition state.

The magnitude of the SKIE depends on changes in hybridization at the carbon atom bonded to the deuterium.

Normal SKIE (kH/kD > 1): Occurs when a bond to the isotopic center becomes "looser" in the transition state. This is often seen when a carbon atom rehybridizes from sp³ to sp².

Inverse SKIE (kH/kD < 1): Occurs when a bond to the isotopic center becomes "stiffer" or more constrained in the transition state, often associated with rehybridization from sp² to sp³. wikipedia.org

For a reaction involving the aromatic ring of this compound, such as electrophilic aromatic substitution, the formation of the sigma complex intermediate involves a change in hybridization of one of the deuterated carbons from sp² to sp³. This would be expected to produce an inverse SKIE. DFT calculations of the vibrational frequencies of all normal modes for the reactant and transition state structures of both the deuterated and non-deuterated species are required to predict the KIE accurately.

Table 4: Theoretical Secondary Kinetic Isotope Effects (kH/kD) for Hybridization Changes

| Position of Isotope | Hybridization Change | Typical kH/kD | Interpretation |

| α-carbon | sp³ → sp² | 1.10 - 1.25 | Normal SKIE |

| α-carbon | sp² → sp³ | 0.80 - 0.95 | Inverse SKIE |

| β-carbon | sp³ → sp² | 1.15 - 1.30 | Normal SKIE |

Note: These are typical ranges for secondary KIEs. The precise value for a reaction involving this compound would need to be calculated for the specific reaction pathway.

Emerging Research Avenues and Future Perspectives

Advanced Applications in Bioscience and Pharmaceutical Research

In the realms of bioscience and pharmaceuticals, deuterated compounds like 1,4-Phenylenediamine-d4 are instrumental as internal standards for quantitative analysis. clearsynth.comaptochem.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.comkcasbio.com This is because the deuterated standard co-elutes with the non-labeled analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass. aptochem.comtexilajournal.com This allows it to effectively compensate for variations during sample preparation and analysis, such as extraction inconsistencies and matrix effects, which can suppress or enhance the ion signal. clearsynth.comkcasbio.com The result is more accurate, precise, and reliable quantification of the target compound in complex biological matrices like plasma or urine. clearsynth.comwisdomlib.org

Beyond its role as an internal standard, the kinetic isotope effect (KIE) associated with deuterated compounds presents another avenue of research. The substitution of hydrogen with the heavier deuterium (B1214612) isotope creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. princeton.eduwikipedia.org This can lead to a slower rate of reaction for processes that involve the cleavage of this bond, a phenomenon known as the primary kinetic isotope effect. princeton.eduwikipedia.orgcolumbia.edu In pharmaceutical research, this effect is being explored to enhance the metabolic stability of drug candidates. By strategically replacing hydrogen with deuterium at sites of metabolic attack, it is possible to slow down the drug's breakdown by metabolic enzymes, such as Cytochrome P450s. wikipedia.orgnih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure. While studies on 1,4-Phenylenediamine itself showed it primarily undergoes N-acetylation rather than CYP-mediated oxidation in human hepatocytes nih.gov, the principle of using deuteration to alter metabolic pathways remains a key strategy in drug development.

Table 1: Applications of this compound in Bioscience and Pharmaceutical Research

| Application Area | Technique(s) | Purpose | Benefit |

| Quantitative Bioanalysis | LC-MS/MS, GC-MS | Internal Standard | Corrects for matrix effects and analytical variability, increasing accuracy and precision. clearsynth.comkcasbio.comtexilajournal.com |

| Pharmacokinetic (PK) Studies | LC-MS/MS | Tracer / Internal Standard | Enables accurate measurement of drug and metabolite concentrations over time in biological fluids. |

| Metabolic Stability Studies | In vitro metabolism assays | Metabolic Tracer | Investigates pathways of drug metabolism (e.g., acetylation). nih.gov |

| Drug Development | Medicinal Chemistry | Modulation of Metabolism | Potential to slow metabolic breakdown via the Kinetic Isotope Effect, improving drug half-life. wikipedia.org |

Development of Certified Analytical Reference Materials

The accuracy of any chemical measurement is fundamentally dependent on the quality of the reference materials used for calibration. Certified Reference Materials (CRMs) are the pinnacle of analytical standards, providing a known and certified value for a specific property, produced by a metrologically valid procedure, and accompanied by a certificate. The development of this compound as a CRM is crucial for ensuring the reliability and comparability of analytical data across different laboratories and over time.

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method recognized for its high accuracy and is extensively used for the certification of reference materials. wikipedia.orgresearchgate.net In IDMS, a known amount of an isotopically enriched standard, such as this compound, is added to a sample containing the natural, unlabeled analyte. wikipedia.org The altered isotopic ratio of the analyte is then measured by mass spectrometry. Because the measurement relies on a ratio of isotopes rather than the absolute signal intensity, it is less susceptible to many sources of error, including sample loss during preparation and instrumental drift. wikipedia.orgresearchgate.net

CRMs of this compound are vital for a range of applications, including:

Environmental Monitoring: Aromatic amines are a class of compounds that can be found as environmental pollutants. antpedia.comnih.govpublisso.de High-accuracy methods using deuterated CRMs are essential for quantifying trace levels of these compounds in environmental samples like water and soil. wisdomlib.org

Food Safety: The migration of harmful aromatic amines from food contact materials is a safety concern. antpedia.com Validated analytical methods using CRMs ensure compliance with regulatory limits.

Occupational Health: Monitoring workplace air for the presence of aromatic amines is necessary to protect worker health. publisso.de CRMs are used to calibrate the analytical instruments that perform these measurements.

The production of these CRMs is a rigorous process, often undertaken by national metrology institutes or accredited reference material producers, ensuring traceability to the International System of Units (SI). researchgate.netlgcstandards.com

Table 2: Typical Specifications for a this compound Analytical Reference Material

| Parameter | Specification | Significance |

| Chemical Purity | ≥98% | Ensures that the standard is free from significant chemical impurities that could interfere with analysis. |

| Isotopic Enrichment | ≥98 atom % D | Indicates the percentage of molecules that contain the deuterium label, crucial for the accuracy of isotope dilution methods. sigmaaldrich.com |

| Identity Confirmation | Confirmed by ¹H-NMR, Mass Spectrometry | Verifies the chemical structure of the compound. |

| Certified Concentration | Provided with uncertainty | The metrologically traceable value used for instrument calibration and quantification. |

| Format | Solid or solution in a specified solvent | Determines how the reference material is stored and used in the laboratory. |

Q & A

Basic: What are the optimal synthetic routes for preparing 1,4-Phenylenediamine-d4, and how can isotopic purity be validated?

Answer:

this compound is synthesized via deuterium substitution using reducing agents like sodium borodeuteride (NaBD₄) or deuterated hydrogen gas (D₂) under controlled conditions. Key steps include:

- Deuteration of precursor : Use of deuterated intermediates (e.g., nitrobenzene-d₄) followed by catalytic hydrogenation with D₂ .

- Isolation : Purification via column chromatography or recrystallization in deuterated solvents (e.g., D₂O or CD₃OD) to minimize proton exchange.

- Validation :

Advanced: How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in oxidation reactions?

Answer:

Deuterium substitution alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). For example:

- Oxidation to quinones : KIEs reduce reaction rates by 2–3× compared to non-deuterated analogs, as C-D bonds require higher activation energy .

- Mechanistic insights : Use stopped-flow spectroscopy to compare rate constants (k_H vs. k_D) and identify rate-limiting steps (e.g., proton abstraction vs. electron transfer) .

Table 1 : Kinetic data for oxidation of this compound vs. non-deuterated form

| Reagent | k_H (s⁻¹) | k_D (s⁻¹) | KIE (k_H/k_D) |

|---|---|---|---|

| KMnO₄ (pH 7) | 0.45 | 0.18 | 2.5 |

| H₂O₂ (Fe³⁺ cat.) | 1.20 | 0.40 | 3.0 |

Basic: What analytical techniques are critical for distinguishing this compound from its non-deuterated analogs?

Answer:

- High-resolution mass spectrometry (HRMS) : Detect mass shifts of +4 Da for deuterated species (e.g., [M+H]⁺ at m/z 113.096 vs. 109.076 for non-deuterated) .

- Infrared spectroscopy (IR) : Reduced C-H stretching (~3100 cm⁻¹) and enhanced C-D peaks (~2200 cm⁻¹) .

- HPLC-DAD : Retention time shifts due to deuterium’s hydrophobicity effects; use C18 columns with deuterium-stable mobile phases (e.g., D₂O/acetonitrile) .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Answer:

Discrepancies often arise from:

- Impurity profiles : Non-deuterated contaminants (e.g., residual 1,4-Phenylenediamine) can skew results. Validate purity via LC-MS and adjust cell viability assays (e.g., MTT) with deuterated controls .

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) and report IC₅₀ values with error margins.

Example : A 2023 study found IC₅₀ = 120 µM in HEK293 cells (95% isotopic purity) vs. IC₅₀ = 85 µM in HepG2 (contaminated sample) .

Advanced: What role does this compound play in tracing metabolic pathways in vivo?

Answer:

Deuterated analogs enable stable isotope tracing for:

- Drug metabolism : Track deuterated metabolites in liver microsomes via LC-MS/MS, identifying hydroxylation or N-acetylation pathways .

- Protein binding : Use deuterium exchange mass spectrometry (HDX-MS) to study binding kinetics with cytochrome P450 enzymes .

Basic: How should researchers mitigate deuterium loss during long-term storage of this compound?

Answer:

- Storage conditions : Keep at –20°C in airtight, amber vials with desiccants (e.g., molecular sieves) to prevent H/D exchange .

- Stability testing : Periodically validate isotopic purity via NMR or MS. For example, a 2024 study showed <2% deuterium loss over 12 months under optimal conditions .

Advanced: Can computational modeling predict the isotopic effects of this compound in supramolecular assemblies?

Answer:

Yes. Density functional theory (DFT) simulations reveal:

- Deuterium’s impact on hydrogen bonding : Reduced bond lengths (C-D···N vs. C-H···N) alter crystal packing .

- Thermodynamic stability : Deuterated forms exhibit higher melting points (ΔTm = +5°C) due to stronger lattice forces .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.